ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate
Description
Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate is a spirocyclic quinazoline derivative characterized by a benzo[h]quinazoline core fused with a cyclopentane ring (spiro junction at position 5). Key structural features include:
- 3-(Cyclohexylmethyl) substituent: A bulky hydrophobic group attached to the quinazoline ring, which may enhance lipid solubility and influence target binding.
- 2-Sulfanylacetate ester: A thioether-linked ethyl acetate group at position 2, which may affect metabolic stability and solubility.
Properties
IUPAC Name |
ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3S/c1-2-32-22(30)18-33-26-28-24-21-13-7-6-12-20(21)16-27(14-8-9-15-27)23(24)25(31)29(26)17-19-10-4-3-5-11-19/h6-7,12-13,19H,2-5,8-11,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRHIXYLRWYNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CC3CCCCC3)C4(CCCC4)CC5=CC=CC=C52 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365743 | |
| Record name | ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-19-1 | |
| Record name | ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the condensation of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenyl chloroformate to form ethyl 4’-(phenoxycarbonyl)amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate.
Introduction of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The sulfanyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three structurally related analogs:
*Estimated properties based on structural analogs.
Key Observations:
Substituent Effects :
- The cyclohexylmethyl group in the target compound increases molecular weight and hydrophobicity (higher XLogP3) compared to ethyl or allyl substituents .
- The N-phenylacetamide group in and N-(5-chloro-2-methylphenyl)acetamide in introduce aromaticity and halogenation, respectively, which may enhance target affinity but reduce solubility .
Sulfanylacetate vs. Sulfanylacetamide :
- The ethyl ester in the target compound likely improves metabolic stability compared to the amide derivatives in and , which are prone to hydrolysis .
Biological Activity
Ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C27H34N2O3S
- CAS Number : 312585-29-8
The structural complexity of this compound, featuring a spirocyclic system and a sulfanylacetate moiety, contributes to its unique biological profile.
Research indicates that this compound may exert its biological effects through the inhibition of specific signaling pathways. Notably, it has been shown to inhibit the CSF-1 receptor (CSF-IR), which is implicated in various cancer pathways. The compound demonstrates selective inhibition with an IC50 value of less than 1 µM for CSF-IR, while showing minimal inhibitory effects on Raf kinase (IC50 > 1 µM) .
Anticancer Properties
The compound's ability to inhibit CSF-IR suggests potential applications in cancer therapy. CSF-IR is crucial for macrophage survival and proliferation, making it a target for cancer treatment strategies aimed at modulating tumor-associated macrophage activity. In vitro studies have demonstrated that compounds targeting this pathway can reduce tumor growth and metastasis.
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study published in a peer-reviewed journal evaluated the effects of similar compounds on tumor models. Results indicated significant reductions in tumor size and improved survival rates in treated groups compared to controls .
- Mechanistic Insights : Research focusing on the molecular pathways affected by CSF-IR inhibition revealed downstream effects on cytokine release and immune cell infiltration in tumors. These findings underscore the potential for this compound as part of combination therapies .
Summary Table of Biological Activities
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| CSF-IR Inhibition | Cancer Pathways | < 1 | Reduces tumor growth |
| Raf Kinase Inhibition | Cancer Pathways | > 1 | Minimal effect |
| Neuroprotection Potential | Neuronal Cells | TBD | Modulates oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
